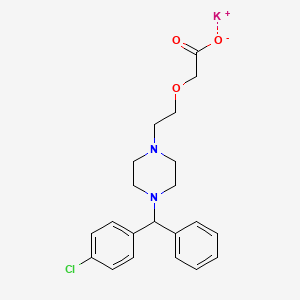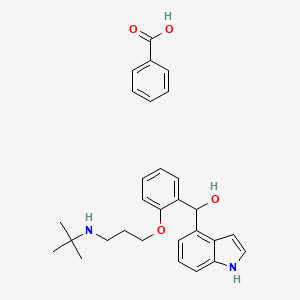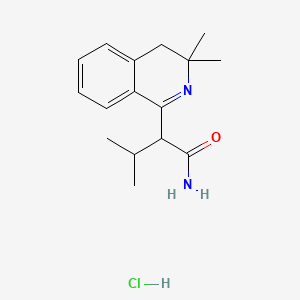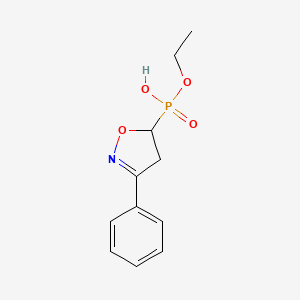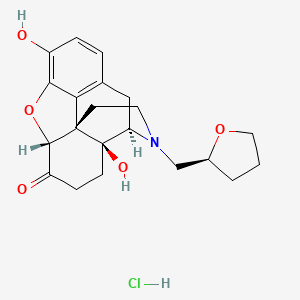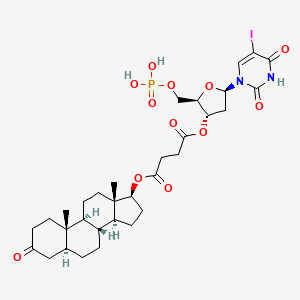
Risad-p
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Risad-p, also known as 5’-uridylate, 2’-deoxy-5-iodo-, 3’- (4- ( (5.alpha.,17.beta.)-3-oxoandrostane-17-yl) butanedioate), is a compound with the molecular formula C32H44IN2O12P and a molecular weight of 806.5762 . It is a radiopharmaceutical agent primarily used for diagnostic and molecular radiotherapy applications, particularly in the context of prostate cancer .
准备方法
The synthesis of Risad-p involves several steps, including the iodination of 2’-deoxyuridine and subsequent conjugation with a succinylated androstanone derivative. The reaction conditions typically involve the use of iodine isotopes such as I-123, I-124, or I-125, depending on the intended application . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with stringent quality control measures to ensure the purity and efficacy of the final product.
化学反应分析
Risad-p undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be facilitated using reducing agents, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Risad-p has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying molecular interactions and reaction mechanisms.
Medicine: Utilized as a diagnostic and therapeutic agent in molecular radiotherapy for prostate cancer.
作用机制
Risad-p exerts its effects by targeting the androgen receptor (AR) in prostate cancer cells. The compound binds to the AR, allowing for the noninvasive assessment of AR expression and the proliferative status of AR-expressing tumors . The molecular pathways involved include the AR signaling pathway, which plays a crucial role in the progression of prostate cancer .
相似化合物的比较
Risad-p is unique in its ability to target the androgen receptor with high specificity and its potential for use in both diagnostic imaging and molecular radiotherapy. Similar compounds include:
Fluorine-18 dihydrotestosterone derivatives: Used for imaging AR expression but with different pharmacokinetic properties.
Other radioiodinated compounds: Such as I-123 and I-125 labeled agents, which have varying degrees of efficacy and toxicity profiles.
In comparison, this compound offers a favorable tissue distribution and excellent targeting properties, making it a promising candidate for prostate cancer imaging and therapy .
属性
CAS 编号 |
1182735-51-8 |
|---|---|
分子式 |
C32H44IN2O12P |
分子量 |
806.6 g/mol |
IUPAC 名称 |
1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate |
InChI |
InChI=1S/C32H44IN2O12P/c1-31-11-9-18(36)13-17(31)3-4-19-20-5-6-25(32(20,2)12-10-21(19)31)47-28(38)8-7-27(37)46-23-14-26(45-24(23)16-44-48(41,42)43)35-15-22(33)29(39)34-30(35)40/h15,17,19-21,23-26H,3-14,16H2,1-2H3,(H,34,39,40)(H2,41,42,43)/t17-,19-,20-,21-,23-,24+,25-,26+,31-,32-/m0/s1 |
InChI 键 |
QYYKQPBRFARZNN-MZKWEORMSA-N |
手性 SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC(=O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |
规范 SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC(=O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


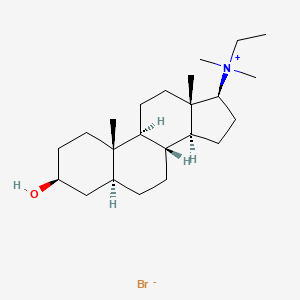
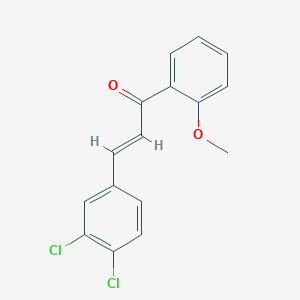
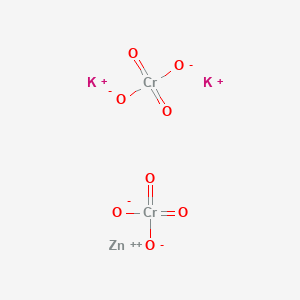
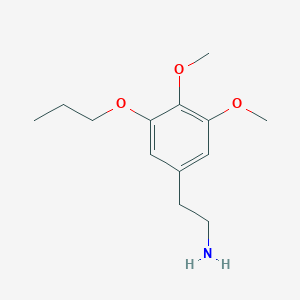
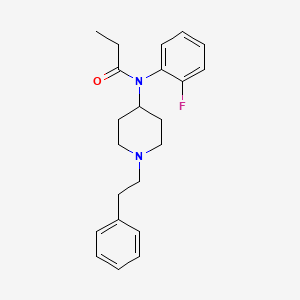
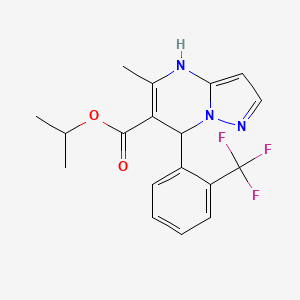
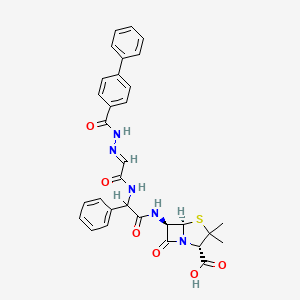
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)
